molecular formula C10H8BFO3 B6342357 4-(4-Fluorophenyl)furan-2-boronic acid CAS No. 2096331-23-4

4-(4-Fluorophenyl)furan-2-boronic acid

Cat. No.: B6342357
CAS No.: 2096331-23-4
M. Wt: 205.98 g/mol
InChI Key: LCDCLIKCWQPVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)furan-2-boronic acid is an organoboron compound that features a furan ring substituted with a boronic acid group and a fluorophenyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)furan-2-boronic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or through the use of fluorinated precursors.

    Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the corresponding halide with a boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)furan-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Fluorophenyl Derivatives: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

4-(4-Fluorophenyl)furan-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)furan-2-boronic acid primarily involves its role as a boronic acid in coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . The fluorophenyl group can also participate in various electrophilic and nucleophilic reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic Acid: Similar in structure but lacks the furan ring.

    Furan-2-boronic Acid: Similar in structure but lacks the fluorophenyl group.

    Phenylboronic Acid: Lacks both the fluorine and furan substituents.

Uniqueness

4-(4-Fluorophenyl)furan-2-boronic acid is unique due to the presence of both the fluorophenyl and furan moieties, which confer distinct reactivity and properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

[4-(4-fluorophenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO3/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCLIKCWQPVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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